(R)-Praziquantel-d11
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Overview
Description
®-Praziquantel-d11 is a deuterated form of ®-Praziquantel, a chiral compound used primarily as an anthelmintic agent. The deuterium atoms in ®-Praziquantel-d11 replace hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is particularly significant in the study of drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Praziquantel-d11 typically involves the incorporation of deuterium atoms into the ®-Praziquantel molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.
Industrial Production Methods
Industrial production of ®-Praziquantel-d11 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Deuterated Solvents: Employing deuterated solvents to enhance the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
®-Praziquantel-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ®-Praziquantel-d11 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of ®-Praziquantel-d11.
Scientific Research Applications
®-Praziquantel-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new drugs and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of ®-Praziquantel-d11 involves its interaction with specific molecular targets, leading to the disruption of cellular processes in parasitic organisms. The compound binds to voltage-gated calcium channels, causing an influx of calcium ions, which leads to muscle contraction and paralysis of the parasite. This ultimately results in the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
(S)-Praziquantel: The enantiomer of ®-Praziquantel, with different pharmacological properties.
Deuterated Anthelmintics: Other deuterated compounds used for similar purposes.
Uniqueness
®-Praziquantel-d11 is unique due to its deuterium content, which enhances its stability and alters its pharmacokinetic profile. This makes it a valuable tool in the study of drug metabolism and pharmacokinetics, providing insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C19H24N2O2 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(11bR)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1/i1D2,2D2,3D2,7D2,8D2,15D |
InChI Key |
FSVJFNAIGNNGKK-OABFBXGMSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Origin of Product |
United States |
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